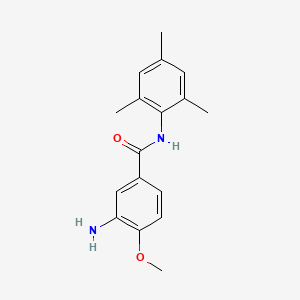![molecular formula C22H20ClN3O B13006861 1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one CAS No. 895521-61-6](/img/structure/B13006861.png)
1-(2'-Chloro-1,2,3,4-tetrahydro-[2,3'-biquinolin]-4-yl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one is a complex organic compound characterized by its unique structure, which includes a chloro-substituted biquinoline core and a pyrrolidinone moiety
Métodos De Preparación
The synthesis of 1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the biquinoline core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Chlorination: Introduction of the chloro group is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Formation of the pyrrolidinone moiety: This involves the reaction of the biquinoline intermediate with a suitable lactam precursor under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms to scale up the process efficiently.
Análisis De Reacciones Químicas
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can convert the compound into its corresponding tetrahydro derivatives.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its interactions with biological macromolecules, providing insights into its potential as a drug candidate.
Industrial Applications: The compound is explored for its use in the synthesis of advanced polymers and as a precursor for other complex organic molecules.
Mecanismo De Acción
The mechanism of action of 1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the context of its application. The compound’s effects are mediated through pathways involving:
Enzyme Inhibition: It may inhibit key enzymes involved in disease pathways, thereby exerting therapeutic effects.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and influencing cellular responses.
DNA Intercalation: In some cases, it may intercalate into DNA, affecting gene expression and cellular function.
Comparación Con Compuestos Similares
1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one can be compared with other similar compounds, such as:
7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one: Both compounds share a chloro-substituted core, but differ in their overall structure and specific applications.
1,2,3,4-Tetrahydrocarbazole: This compound has a similar tetrahydro structure but lacks the biquinoline and pyrrolidinone moieties, leading to different chemical properties and applications.
1,2,3,4-Tetrahydrocyclopent[b]indole: Another structurally related compound, which differs in its core structure and functional groups, resulting in distinct reactivity and uses.
The uniqueness of 1-(2’-Chloro-1,2,3,4-tetrahydro-[2,3’-biquinolin]-4-yl)pyrrolidin-2-one lies in its combined structural features, which confer specific chemical and biological properties not found in the compared compounds.
Propiedades
Número CAS |
895521-61-6 |
|---|---|
Fórmula molecular |
C22H20ClN3O |
Peso molecular |
377.9 g/mol |
Nombre IUPAC |
1-[2-(2-chloroquinolin-3-yl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C22H20ClN3O/c23-22-16(12-14-6-1-3-8-17(14)25-22)19-13-20(26-11-5-10-21(26)27)15-7-2-4-9-18(15)24-19/h1-4,6-9,12,19-20,24H,5,10-11,13H2 |
Clave InChI |
OWYFVLITKZRFPH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)C2CC(NC3=CC=CC=C23)C4=CC5=CC=CC=C5N=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


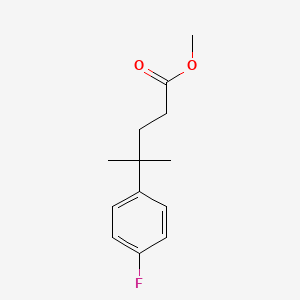
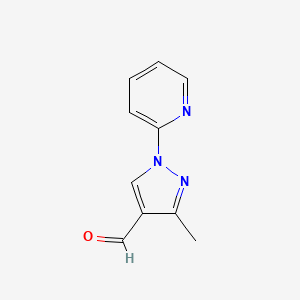
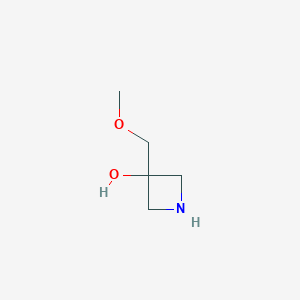
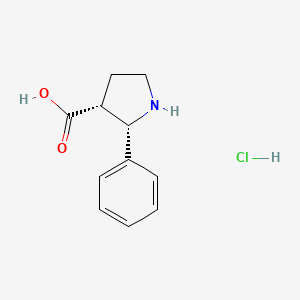
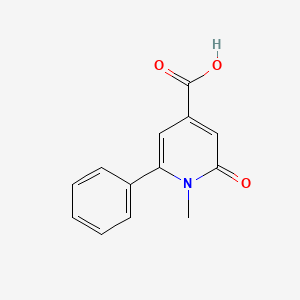
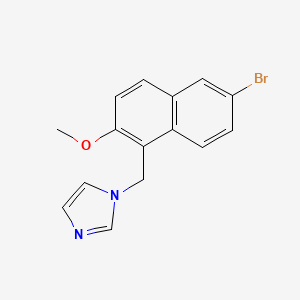
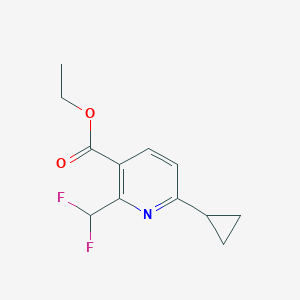
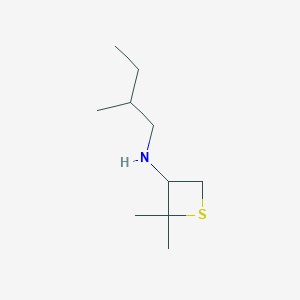
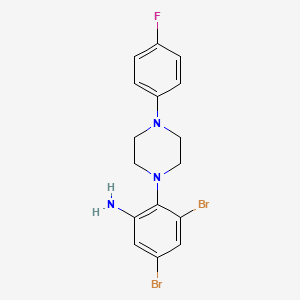
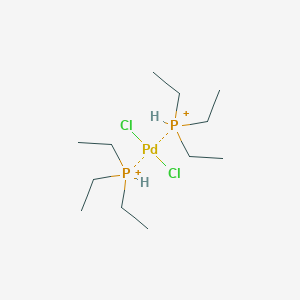
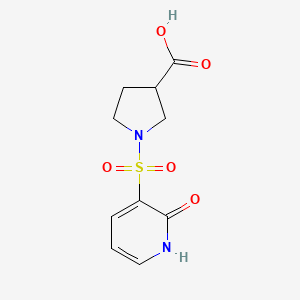
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B13006873.png)
![tert-butyl (1S,3R,4R)-3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13006874.png)
